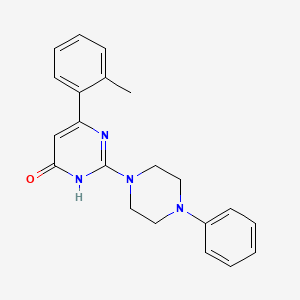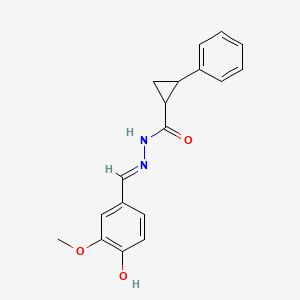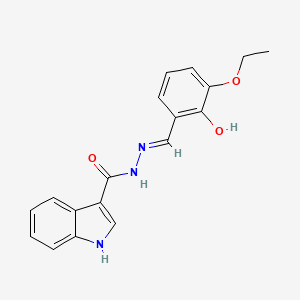![molecular formula C20H24N2O B6034270 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone](/img/structure/B6034270.png)
1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone, also known as A-401, is a synthetic compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Wirkmechanismus
The mechanism of action of 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to an increase in dopamine and serotonin signaling, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone has both biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may be responsible for its therapeutic effects. It has also been shown to have anxiolytic and antidepressant effects, which may be beneficial for the treatment of various psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone in lab experiments is its high potency and selectivity for dopamine and serotonin reuptake inhibition. This makes it a valuable tool for studying the dopaminergic and serotonergic systems in the brain. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone. One direction is to further investigate its potential as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease and depression. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the noradrenergic and cholinergic systems. Additionally, further studies are needed to determine the long-term effects and potential toxicity of this compound.
Synthesemethoden
The synthesis of 1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone involves the reaction of 3-(piperidin-3-yl)aniline with 1-bromo-3-chlorobenzene in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatography techniques to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone has been shown to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been studied for its effects on the central nervous system, particularly on the dopaminergic and serotonergic systems. It has also been studied for its potential as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease and depression.
Eigenschaften
IUPAC Name |
1-[3-[(3-anilinopiperidin-1-yl)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16(23)18-8-5-7-17(13-18)14-22-12-6-11-20(15-22)21-19-9-3-2-4-10-19/h2-5,7-10,13,20-21H,6,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBYWNQBUZQRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-3-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6034187.png)

![3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6034199.png)

![N-butyl-N-methyl-3-({[2-(1-methyl-2-pyrrolidinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6034220.png)
![2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6034224.png)
![N,N'-[(2,5-dimethyl-3,4-thienediyl)bis(methylene)]di(2-butanamine) dihydrochloride](/img/structure/B6034238.png)
![5-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6034242.png)

![6-acetyl-2-(4-pyridinyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-3-amine](/img/structure/B6034253.png)
![N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide](/img/structure/B6034260.png)
amino]methyl}-2-furyl)methanol](/img/structure/B6034264.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methoxy-3-methylbenzamide](/img/structure/B6034276.png)
